2-Bromo-5-methoxypyrazine
Overview
Description
2-Bromo-5-methoxypyrazine is a heterocyclic organic compound characterized by the presence of bromine and methoxy functional groups attached to a pyrazine ring. This compound is known for its applications in various fields, including the food and beverage industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxypyrazine typically involves the bromination of 2,5-dibromopyrazine followed by methoxylation. One common method includes the reaction of 2,5-dibromopyrazine with sodium methoxide in tetrahydrofuran at temperatures ranging from 0 to 20°C for approximately 37 hours . The resulting product is then purified to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of palladium-catalyzed cross-coupling reactions to achieve higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, palladium catalysts, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups .
Scientific Research Applications
2-Bromo-5-methoxypyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the food and beverage industry for flavor enhancement and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzene
- 2-Bromo-5-methoxypyridine
- 2-Bromo-5-methoxyphenol
Comparison: Compared to these similar compounds, 2-Bromo-5-methoxypyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups on the pyrazine ring enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-5-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDHKDFBWIRZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599584 | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143250-10-6 | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-5-methoxypyrazine used in the synthesis of pyrrolo[1,2-a]pyrazines, and why is this significant?
A1: The research demonstrates the use of this compound as a starting material for synthesizing pyrrolo[1,2-a]pyrazine derivatives. [] The process involves a Palladium-catalyzed intermolecular cycloisomerization reaction with propargyl amines or ethers. [] This synthetic route is significant because it offers a potentially efficient and versatile method to access a variety of pyrrolo[1,2-a]pyrazines, a class of compounds exhibiting promising anti-inflammatory activity.
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